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Compound of Interest

Compound Name: Neuropeptide Y (3-36), human

Cat. No.: B13386671

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, sequence, and
signaling pathways of human Neuropeptide Y (3-36) [NPY (3-36)]. NPY (3-36) is a biologically
active C-terminal fragment of the full-length 36-amino acid Neuropeptide Y (NPY). Itis
generated by the enzymatic cleavage of the N-terminal Tyr-Pro dipeptide from NPY by
dipeptidyl peptidase-4 (DPP-4).[1][2] This modification significantly alters its receptor binding
profile, making it a selective agonist for the Y2 and Y5 receptors.[3][4] This guide will delve into
the molecular characteristics of human NPY (3-36), its interaction with its cognate receptors,
and the experimental methodologies employed in its study.

Structure and Sequence of Human NPY (3-36)

Human Neuropeptide Y (3-36) is a 34-amino acid peptide amide.[5] The removal of the first two
amino acids from the parent NPY molecule results in a peptide with distinct physiological
functions.

Amino Acid Sequence

The primary structure of human NPY (3-36) is presented below in both three-letter and one-

letter codes.
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Representation Sequence

H-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-
Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-
Leu-Arg-His-Tyr-lle-Asn-Leu-lle-Thr-Arg-GIn-
Arg-Tyr-NH2

Three-Letter Code

H-
One-Letter Code SKPDNPGEDAPAEDMARYYSALRHYINLITRQ
RY-NH2

Physicochemical Properties

The fundamental physicochemical properties of human NPY (3-36) are summarized in the
following table.

Property Value Reference
Molecular Weight 4011.48 g/mol

Chemical Formula C175H269N53054S1

UniProt Accession No. P01303

Three-Dimensional Structure

The three-dimensional structure of NPY and its fragments, including NPY (3-36), is
characterized by a "PP-fold." This motif consists of a polyproline-like helix at the N-terminus
and an a-helical segment in the C-terminal region, which are packed together. While the full-
length NPY structure has been studied extensively, the solution structure of Peptide YY (3-36)
[PYY (3-36)], a closely related peptide, has been determined by NMR and is considered to be
essentially identical to that of NPY (3-36). This structure maintains the characteristic PP-fold.

Receptor Binding and Selectivity

The defining characteristic of NPY (3-36) is its altered receptor binding profile compared to the
full-length NPY (1-36). NPY (1-36) binds with high affinity to both Y1 and Y2 receptors. In
contrast, the truncation of the N-terminal dipeptide in NPY (3-36) results in a dramatic loss of
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affinity for the Y1 receptor, while maintaining high affinity for the Y2 receptor, thus making it a
selective Y2 receptor agonist. It also exhibits selectivity for the Y5 receptor.

Receptor Subtype Binding Affinity (Ki) Cell Line Reference
Y2 Receptor 0.41 nM CHP 234
Y1 Receptor > 1 pM (no binding)

Signaling Pathways

Neuropeptide Y receptors, including the Y2 receptor, are members of the G-protein coupled
receptor (GPCR) superfamily. Upon binding of NPY (3-36), the Y2 receptor couples to pertussis
toxin-sensitive G-proteins of the Gi/o family. This activation leads to the inhibition of adenylyl
cyclase, resulting in a decrease in intracellular cyclic AMP (CAMP) levels. The Y2 receptor has
also been shown to couple to other intracellular signaling pathways, including the modulation of
intracellular calcium levels.
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NPY (3-36) signaling through the Y2 receptor.

Experimental Protocols
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The study of NPY (3-36) involves a range of experimental techniques, from its synthesis and
purification to the characterization of its biological activity.

Peptide Synthesis and Purification

Synthetic NPY (3-36) is typically produced using solid-phase peptide synthesis (SPPS).

Protocol: Solid-Phase Peptide Synthesis of NPY (3-36)

Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is used to generate
the C-terminal amide.

e Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing
peptide chain. Coupling is typically achieved using activating agents such as HBTU/HOBt in
the presence of a base like DIEA.

e Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly
added amino acid using a solution of piperidine in DMF.

o Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from
the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.qg.,
trifluoroacetic acid with scavengers like triisopropylsilane and water).

 Purification: The crude peptide is purified by reverse-phase high-performance liquid
chromatography (RP-HPLC). A gradient of acetonitrile in water, both containing 0.1% TFA, is
commonly used.

o Characterization: The purity and identity of the final peptide are confirmed by analytical RP-
HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Fmoc Deprotection

Resin Preparation Amino Acid Coupling
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Workflow for peptide synthesis and purification.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity and selectivity of NPY (3-36) for
its receptors.

Protocol: Competitive Radioligand Binding Assay

 Membrane Preparation: Cell membranes expressing the NPY receptor of interest (e.g., from
transfected cell lines like HEK293 or neuroblastoma cell lines) are prepared by
homogenization and centrifugation.

» Assay Buffer: A suitable binding buffer is prepared (e.qg., Tris-HCI buffer containing MgCl2,
protease inhibitors, and BSA).

« Incubation: A fixed concentration of a radiolabeled ligand (e.g., 12°I-PYY) is incubated with
the cell membranes in the presence of increasing concentrations of the unlabeled competitor
peptide (NPY (3-36)).

o Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

o Quantification: The radioactivity retained on the filters is measured using a gamma counter.

» Data Analysis: The data are analyzed using non-linear regression to determine the 1C50
value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff
equation.

Conclusion

Human Neuropeptide Y (3-36) represents a fascinating example of how post-translational
modification can dramatically alter the biological activity of a peptide. Its high selectivity for the
Y2 and Y5 receptors makes it a valuable tool for studying the physiological roles of these
receptors and a potential starting point for the development of targeted therapeutics. This guide
provides a foundational understanding of the key molecular and functional aspects of NPY (3-
36) to aid researchers in their ongoing investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Technical Guide to Human Neuropeptide Y (3-36):
Structure, Sequence, and Signaling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338667 1#structure-and-sequence-of-human-
neuropeptide-y-3-36]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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